molecular formula C14H9Cl3N2O4 B14579700 N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide CAS No. 61432-50-6

N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide

Cat. No.: B14579700
CAS No.: 61432-50-6
M. Wt: 375.6 g/mol
InChI Key: UUBQCEDGJIBYRY-UHFFFAOYSA-N
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Description

N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide is a complex organic compound with the molecular formula C14H10Cl3NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide typically involves multiple steps, starting with the nitration of aniline to form nitroaniline. This is followed by the diazotization of nitroaniline and subsequent coupling with 2,4,6-trichlorophenol to form the trichlorophenoxy derivative. Finally, the acetamide group is introduced through acetylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may also contribute to its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of nitro, trichlorophenoxy, and acetamide groups makes it a versatile compound for various applications.

Properties

CAS No.

61432-50-6

Molecular Formula

C14H9Cl3N2O4

Molecular Weight

375.6 g/mol

IUPAC Name

N-[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H9Cl3N2O4/c1-7(20)18-12-6-9(2-3-13(12)19(21)22)23-14-10(16)4-8(15)5-11(14)17/h2-6H,1H3,(H,18,20)

InChI Key

UUBQCEDGJIBYRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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